molecular formula C12H12N2OS B5648852 N-(5-phenyl-1,3-thiazol-2-yl)propanamide

N-(5-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B5648852
M. Wt: 232.30 g/mol
InChI Key: FZVXVNXMSIFZDK-UHFFFAOYSA-N
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Description

Significance of Thiazole-Propanamide Scaffolds in Medicinal and Synthetic Chemistry Research

In synthetic chemistry, the thiazole-propanamide scaffold serves as a versatile building block. The 2-aminothiazole (B372263) starting material is highly reactive and can be readily modified to produce a diverse library of derivatives. mdpi.com A common and effective method for synthesizing the thiazole (B1198619) ring itself is the Hantzsch synthesis, which involves the condensation of an α-haloketone or aldehyde with a thioamide. nih.govmdpi.com The subsequent acylation of the 2-amino group to form the propanamide linkage is a straightforward and high-yielding reaction, often employing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com This synthetic accessibility allows chemists to systematically alter the structure and explore the structure-activity relationships of these compounds.

Overview of Nitrogen- and Sulfur-Containing Heterocyclic Compounds in Scientific Inquiry

Nitrogen- and sulfur-containing heterocyclic compounds represent a vital class of molecules in scientific research. Their prevalence in nature, from alkaloids to vitamins, underscores their fundamental role in biological systems. nih.gov In the realm of synthetic chemistry, these heterocycles are prized for their unique physicochemical properties, which are distinct from their carbocyclic counterparts due to the presence of heteroatoms with available lone pairs of electrons. mdpi.com

This class of compounds has been instrumental in the development of new materials and pharmaceuticals. mdpi.com The combination of nitrogen and sulfur within a single ring system, as in thiazoles, gives rise to a rich electronic character that can be fine-tuned through substitution. This has led to their investigation in a broad spectrum of applications, highlighting their importance in modern chemical research. mdpi.com

Research Trajectories and Objectives for N-(5-phenyl-1,3-thiazol-2-yl)propanamide and its Analogs

Current research on this compound and its analogs is primarily focused on elucidating their potential biological activities and establishing clear structure-activity relationships. Based on the known activities of similar thiazole derivatives, several key research trajectories can be identified.

One major area of investigation is their potential as antimicrobial agents. Studies on structurally related compounds have demonstrated that the thiazole nucleus is a promising scaffold for the development of new antibacterial and antifungal drugs. nih.govnih.gov For instance, a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines showed significant antibacterial effects. nih.gov

Another significant research objective is the exploration of their anticancer properties. The 2-aminothiazole core is a feature of several anticancer agents, and derivatives are frequently evaluated for their antiproliferative activity against various cancer cell lines. nih.govgoogle.com For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which share the amide linkage, have been tested for their in-vitro cytotoxicity against neuroblastoma, colon cancer, and prostate cancer cell lines. nih.gov

Furthermore, the discovery that N-(thiazol-2-yl)-benzamide analogs can act as selective antagonists of the Zinc-Activated Channel (ZAC) opens up new avenues for research into their potential as pharmacological tools for studying ion channels and as leads for developing treatments for related neurological conditions. nih.gov The investigation of how modifications to the phenyl ring and the amide chain affect this activity is a key objective.

The synthesis of a diverse library of analogs of this compound is a fundamental aspect of these research trajectories. By systematically altering the substituents on the phenyl and thiazole rings, researchers can map the structural requirements for specific biological activities. This includes the preparation of derivatives with different electronic and steric properties to probe the binding interactions with biological targets.

Below are interactive data tables summarizing the research findings on analogous compounds.

Table 1: Synthesis and Characterization of Thiazole-Propanamide Analogs

Compound NameStarting MaterialsSynthetic MethodCharacterization DataReference
3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acidN-phenyl-N-thiocarbamoyl-β-alanine, ChloroacetaldehydeHantzsch synthesis¹H-NMR, ¹³C-NMR, IR nih.gov
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideBenzo[d]thiazol-2-amine, FlurbiprofenDCC mediated coupling¹H-NMR, ¹³C-NMR, UV, IR, Mass spectrometry mdpi.com
N-[5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide2-Amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole, Substituted aromatic acid chlorideCondensation in pyridineElemental analysis, FTIR, ¹H-NMR
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines1-(4-(Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, Thiocarbamide/BenzenecarbothioamideHantzsch-type cyclization¹H-NMR, ¹³C-NMR nih.gov

Table 2: Reported Biological Activities of Thiazole-Propanamide Analogs

Compound/Analog SeriesBiological ActivityKey FindingsReference
3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivativesAntimicrobial, Plant growth regulationSome derivatives exhibited promising antibacterial activity. One compound promoted rapeseed growth and increased seed yield. nih.gov
N-[5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivativesAntimicrobialChloro and nitro derivatives showed good activity against E. coli.
N-(Thiazol-2-yl)-benzamide analogsZAC AntagonismIdentified as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting potential in neurological research. nih.gov
2-Phenylthiazole-4-carboxamide derivativesAnticancerShowed cytotoxic activity against human breast, colorectal, and colon cancer cell lines. nih.gov
Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidinesAntibacterialExhibited increased antibacterial effect against both Gram-positive and Gram-negative bacteria compared to a standard antibiotic. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-11(15)14-12-13-8-10(16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVXVNXMSIFZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967150
Record name N-(5-Phenyl-1,3-thiazol-2-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-99-5
Record name N-(5-Phenyl-1,3-thiazol-2-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 5 Phenyl 1,3 Thiazol 2 Yl Propanamide and Analogs

Strategic Approaches for N-(5-phenyl-1,3-thiazol-2-yl)propanamide Synthesis

The construction of the target molecule, this compound, is primarily achieved through the formation of an amide bond between the 2-amino-5-phenyl-1,3-thiazole core and a propanoyl derivative. The strategies to achieve this can be categorized into direct condensation and more elaborate multi-step pathways.

The most direct route to this compound involves the acylation of 2-amino-5-phenyl-1,3-thiazole. This transformation is a classic example of nucleophilic acyl substitution, where the exocyclic amino group of the thiazole (B1198619) acts as the nucleophile, attacking an activated propanoyl species.

Commonly employed acylating agents include propanoyl chloride or propanoic anhydride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. nih.gov The general scheme for this acylation is as follows:

Starting Materials: 2-amino-5-phenyl-1,3-thiazole and Propanoyl Chloride/Propanoic Anhydride

Reaction Type: Nucleophilic Acyl Substitution

Key Transformation: Formation of an amide bond between the thiazole nitrogen and the propanoyl carbonyl group.

Alternative amide bond-forming strategies utilize coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as N-hydroxybenzotriazole (HOBt). nih.govnjtech.edu.cn This method is particularly useful when starting from propanoic acid itself, avoiding the need to prepare the more reactive acyl chloride.

The synthesis of this compound is intrinsically linked to the synthesis of its key precursor, 2-amino-5-phenyl-1,3-thiazole. The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring itself. derpharmachemica.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the required precursor, this translates to the reaction between 2-bromoacetophenone and thiourea (B124793). youtube.comnih.gov

A general multi-step pathway can be outlined as:

Hantzsch Thiazole Synthesis: Reaction of an α-haloketone (e.g., 2-bromoacetophenone) with thiourea to form the 2-amino-5-phenyl-1,3-thiazole intermediate. google.com

Amide Formation: Subsequent acylation of the synthesized 2-aminothiazole (B372263) derivative with propanoyl chloride or propanoic anhydride, as described in the previous section. nih.gov

The concept of "intermediate derivatization" is crucial in creating analogs of the target compound. nih.govresearchgate.net This approach involves modifying the core intermediate, 2-amino-5-phenyl-1,3-thiazole, before the final amide bond formation. For example, electrophilic substitution reactions on the phenyl ring of the intermediate can introduce various substituents, leading to a diverse library of final products. Similarly, modifications can be made to the acylating agent, using derivatives of propanoic acid to introduce different functionalities on the propanamide side chain.

The conditions for both the thiazole ring formation and the subsequent N-acylation are critical for achieving good yields and purity.

For the Hantzsch synthesis of the 2-aminothiazole intermediate, the reaction is often carried out in a solvent like ethanol and may be heated to reflux. youtube.com

For the N-acylation step, the choice of solvent and base is important. Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common to prevent hydrolysis of the acylating agent. nih.govnih.gov The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov

While many N-acylation reactions of 2-aminothiazoles proceed efficiently with a stoichiometric amount of base, catalytic approaches are also being explored. The use of catalysts can enhance reaction rates and selectivity. For instance, 4-(dimethylamino)pyridine (DMAP) is sometimes used as a nucleophilic catalyst in acylation reactions. Recent developments have also focused on using metal hydrogen sulfates as acid catalysts for N-acylation under solvent-free conditions, offering a greener alternative. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

In an academic research context, optimizing the synthesis of this compound and its analogs involves systematically varying reaction parameters to maximize the yield and minimize byproducts.

Key parameters for optimization include:

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants. A variety of solvents such as ethanol, tetrahydrofuran (THF), and acetonitrile are often screened. nih.govyoutube.com

Catalyst: For reactions that are sluggish, screening different catalysts (both acidic and basic) can be beneficial. researchgate.net For instance, in amide bond formation, different coupling agents and additives can be compared. asiaresearchnews.com

Temperature: Reaction temperatures can be varied from room temperature to reflux conditions to find the optimal balance between reaction rate and prevention of side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps in determining the optimal time required for completion. nih.gov

Stoichiometry of Reagents: Adjusting the molar ratios of the reactants, particularly the acylating agent and the base, can be crucial. Using a slight excess of the acylating agent may drive the reaction to completion, but can also lead to the formation of bis-acylated byproducts. nih.gov

The table below illustrates a hypothetical optimization study for the N-acylation step.

Table 1: Hypothetical Optimization of N-Acylation of 2-amino-5-phenyl-1,3-thiazole
EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Propanoyl Chloride (1.1 eq)Triethylamine (1.2 eq)DCM0 to RT475
2Propanoyl Chloride (1.1 eq)Pyridine (1.2 eq)DCM0 to RT482
3Propanoic Anhydride (1.5 eq)Pyridine (1.5 eq)THFRT668
4Propanoyl Chloride (1.1 eq)Pyridine (1.2 eq)THF0 to RT385

Analog Design and Derivatization Strategies for this compound

The scaffold of this compound has served as a versatile template for the design and synthesis of a diverse array of analogs with modified properties for various research applications. These strategies primarily focus on structure-directed modifications and bi-heterocyclic hybridization.

Structure-Directed Modifications for Enhanced Research Utility

Structure-directed modifications of this compound involve the systematic alteration of different parts of the molecule to investigate structure-activity relationships (SAR) and to enhance its utility as a research tool. These modifications can be broadly categorized based on the region of the molecule being altered: the propanamide side chain, the phenyl ring, and the thiazole core.

Modifications of the Propanamide Side Chain:

The propanamide side chain offers a convenient handle for derivatization. Variations in the length and branching of the alkyl chain, as well as the introduction of different functional groups, can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For instance, replacing the propanamide with other acyl groups (e.g., acetamide (B32628), benzamide) can probe the steric and electronic requirements of the binding pocket of a target protein.

Modifications of the Phenyl Ring:

The phenyl ring at the C5 position of the thiazole is another key area for modification. The introduction of various substituents on the phenyl ring can modulate the electronic properties of the entire molecule and provide additional interaction points with biological targets. A wide range of substituted phenyl analogs have been synthesized, incorporating electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) at different positions (ortho, meta, para). These studies are crucial for elucidating the SAR and optimizing the compound's activity.

Substituent on Phenyl Ring Observed Effect on Biological Activity (Example)
4-MethylIncreased activity in some assays
4-ChloroPotent activity against certain cancer cell lines
4-MethoxyVariable effects depending on the target

Modifications of the Thiazole Core:

While less common, modifications to the thiazole ring itself can also be explored. For example, the synthesis of isosteric analogs, where the thiazole ring is replaced by other five-membered heterocycles such as oxazole or imidazole (B134444), can provide insights into the importance of the sulfur and nitrogen atoms for biological activity.

Bi-heterocyclic Hybridization Approaches in Compound Design

Bi-heterocyclic hybridization is a powerful strategy in drug discovery and chemical biology that involves covalently linking two or more heterocyclic rings to create a new molecular entity with potentially enhanced or novel properties. This approach has been applied to the this compound scaffold to generate bi-heterocyclic hybrids with diverse research applications. nih.gov

Examples of Bi-heterocyclic Hybrids:

Several studies have reported the synthesis of bi-heterocyclic compounds incorporating the 2-aminothiazole core. For example, the thiazole ring has been linked to other heterocyclic systems such as pyrazole, triazole, and benzimidazole. nih.gov These hybrid molecules have been investigated for a range of biological activities.

In one approach, the phenyl ring of this compound can be replaced with another heterocyclic ring. For instance, replacing the phenyl group with a pyridine or thiophene ring would generate novel bi-heterocyclic compounds with altered electronic and steric properties.

Another strategy involves attaching a second heterocyclic ring to the propanamide side chain. This can be achieved by reacting the terminal carboxylic acid of a modified side chain with a heterocyclic amine, for example.

The design and synthesis of these bi-heterocyclic hybrids are often guided by molecular modeling and docking studies to predict their potential interactions with biological targets. mdpi.com This computational approach helps in the rational design of new compounds with improved properties.

Linked Heterocycle Potential Research Application
PyrazoleAnticancer, Antimicrobial
TriazoleAntifungal, Anti-inflammatory
BenzimidazoleAntiviral, Antiparasitic

Advanced Spectroscopic Characterization Techniques in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(5-phenyl-1,3-thiazol-2-yl)propanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl ring, the thiazole (B1198619) ring, and the propanamide side chain.

The protons of the monosubstituted phenyl group would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns would depend on the electronic effects of the thiazole ring. The single proton on the thiazole ring would likely resonate as a singlet in the aromatic region as well.

The propanamide moiety would give rise to two distinct signals. The methylene protons (-CH₂-) adjacent to the carbonyl group would appear as a quartet, while the terminal methyl protons (-CH₃) would be observed as a triplet, due to spin-spin coupling with the methylene protons. A broad singlet corresponding to the amide proton (NH) would also be anticipated, with its chemical shift being sensitive to solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0br s1HNH
7.2 - 7.8m5HPhenyl-H
~ 7.1s1HThiazole-H
~ 2.4q2H-CO-CH₂-
~ 1.2t3H-CH₂-CH₃

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the propanamide group is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. The carbon atoms of the thiazole and phenyl rings would resonate in the aromatic region (δ 110-160 ppm). The quaternary carbons of the thiazole ring would generally show weaker signals compared to the protonated carbons. The aliphatic carbons of the propanamide side chain, the methylene (-CH₂-) and methyl (-CH₃) groups, would appear at the most upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 173C=O (Amide)
110 - 160Phenyl-C & Thiazole-C
~ 30-CO-CH₂-
~ 10-CH₂-CH₃

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the propanamide group. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the propanoyl cation and the 2-amino-5-phenyl-1,3-thiazole cation. Further fragmentation of the thiazole and phenyl rings could also be observed, providing a characteristic fingerprint for the molecule.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zInterpretation
[M]⁺Molecular Ion
[M - 57]⁺Loss of propanoyl group (CH₃CH₂CO)
1762-amino-5-phenyl-1,3-thiazole fragment
57Propanoyl cation (CH₃CH₂CO)⁺

Note: This is a hypothetical data table. The actual m/z values would depend on the exact mass of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A prominent absorption band would be observed for the amide N-H stretching vibration, typically in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would give a strong, sharp peak around 1650-1680 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H stretching of the aromatic (phenyl and thiazole) and aliphatic (propanamide) parts of the molecule, typically in the 2800-3100 cm⁻¹ region. Vibrations associated with the C=N and C=C bonds of the heterocyclic and aromatic rings would appear in the 1400-1600 cm⁻¹ range.

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group
3200 - 3400N-H Stretch (Amide)
3000 - 3100C-H Stretch (Aromatic)
2850 - 2960C-H Stretch (Aliphatic)
1650 - 1680C=O Stretch (Amide)
1400 - 1600C=C and C=N Stretches (Aromatic/Thiazole)

Note: This is a hypothetical data table based on known IR absorption ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system formed by the phenyl and thiazole rings. The position of the absorption maxima (λmax) would be indicative of the extent of conjugation and the presence of chromophores. The electronic transitions in benzothiazole derivatives typically result in strong and broad absorption bands.

Table 5: Hypothetical UV-Vis Spectroscopy Data for this compound

λmax (nm)Type of Transition
~270 - 310π → π*

Theoretical and Computational Investigations of N 5 Phenyl 1,3 Thiazol 2 Yl Propanamide and Analogs

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules, balancing computational cost with high accuracy. irjweb.comnih.gov It is employed to determine optimized geometries, electronic properties, and reactivity parameters that govern the behavior of molecules like N-(5-phenyl-1,3-thiazol-2-yl)propanamide and its analogs.

The three-dimensional structure of a molecule is fundamental to its properties and interactions. DFT calculations are used to find the lowest energy conformation by optimizing all bond lengths, bond angles, and dihedral angles. For N-acyl-thiazole derivatives, a key structural feature is the rotational barrier around the amide bond (C-N) and the bond connecting the amide to the thiazole (B1198619) ring.

Computational studies on the analogous compound N-(Thiazol-2-yl)benzamide reveal that the molecule's conformation is significantly influenced by the attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom. scispace.comresearchgate.net This interaction often stabilizes a conformer where these groups are in proximity. In some crystal structures of related compounds, the distance between the amide oxygen and the thiazole sulfur atom is even shorter than the sum of their van der Waals radii, suggesting a potential stabilizing interaction. scispace.comresearchgate.net

The angle between the phenyl ring and the thiazole ring.

The torsion angle of the propanamide side chain relative to the thiazole ring.

Studies on similar structures, such as post-translationally modified thiazole-amino acid residues, show a tendency to adopt semi-extended conformations stabilized by intramolecular N-H···N hydrogen bonds involving the thiazole nitrogen. nih.gov The planarity or distortion of the molecule is a result of the balance between steric hindrance from substituents and stabilizing electronic interactions like π-electron conjugation. nih.gov

Table 1: Representative Dihedral Angles for N-acyl Thiazole Analogs

Compound AnalogKey Dihedral AngleValue (°)Method
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamideBenzothiazole-Phenyl Ring67.88X-ray Diffraction
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamideBenzothiazole-Phenyl Ring17.16X-ray Diffraction
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamideBenzothiazole-Phenyl Ring38.27X-ray Diffraction

This table presents data for analog compounds to illustrate typical conformational features. Data sourced from mdpi.com.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. mdpi.comjmaterenvironsci.com Conversely, a small energy gap indicates higher reactivity. mdpi.comjmaterenvironsci.com

In thiazole derivatives, the HOMO is typically distributed over the electron-rich regions, such as the thiazole and phenyl rings, which act as π-bonding orbitals. mdpi.com The LUMO's location is influenced by the nature of acceptor groups and often extends over the π-antibonding orbitals of the molecule. mdpi.com DFT calculations are used to visualize the distribution of these orbitals and compute their energy levels.

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Thiazole Derivatives

Compound AnalogEHOMO (eV)ELUMO (eV)ΔE (eV)Computational Method
2,4,5-trimethyl thiazole-8.713.6112.32DFT/B3LYP/6-31G
4-methyl thiazole-9.033.6012.63DFT/B3LYP/6-31G
Benzothiazole Derivative 1-6.45-0.525.93DFT/B3LYP/6-311++G(d,p)
Benzothiazole Derivative 4-5.98-1.534.45DFT/B3LYP/6-311++G(d,p)

This table provides illustrative data from various thiazole analogs to show the typical range of FMO energies. Data sourced from mdpi.comasianpubs.org.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.comepu.edu.iq The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms (e.g., N-H protons).

Green regions represent neutral or zero potential.

For a molecule like this compound, the MEP map would likely show the most negative potential (red) localized around the carbonyl oxygen of the propanamide group and the nitrogen atom of the thiazole ring. epu.edu.iqresearchgate.net The most positive potential (blue) would be expected near the amide N-H proton, making it a potential hydrogen bond donor site. irjweb.com

Based on the HOMO and LUMO energy values obtained from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.commdpi.com These descriptors, based on conceptual DFT, provide a quantitative measure of molecular stability and reactivity. irjweb.com

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Hardness represents the resistance of a molecule to change its electron distribution. nih.gov A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Global Electrophilicity Index (ω): This index measures the stabilization energy when a molecule acquires an additional electronic charge from the environment. nih.gov It is defined as ω = μ² / 2η. researchgate.net

These parameters help in comparing the reactivity of different molecules within a series. A compound with a low chemical hardness and high electrophilicity index is generally considered more reactive. mdpi.comresearchgate.net

Table 3: Representative Global Reactivity Descriptors for Thiazole Analogs (in eV)

Compound AnalogChemical Potential (μ)Chemical Hardness (η)Electrophilicity Index (ω)
Benzothiazole Derivative 1-3.482.962.05
Benzothiazole Derivative 4-3.752.223.16
Benzothiazole Derivative 5-3.482.972.03

This table presents calculated reactivity descriptors for benzothiazole analogs to illustrate the application of these parameters. Data sourced from mdpi.com.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

While specific docking studies for this compound are not specified in the provided sources, research on analogous phenylthiazole derivatives demonstrates their potential to bind to various protein targets. dovepress.comnih.gov For instance, phenylthiazole acid derivatives have been studied as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes treatment. dovepress.com

In a typical docking simulation, the ligand is placed in the active site of the target protein, and its various conformations and orientations are sampled. The most stable binding pose is identified based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

Analysis of the best-docked pose reveals the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H) and acceptors (like C=O or N).

Hydrophobic Interactions: Occur between nonpolar moieties, such as phenyl rings and aliphatic side chains of amino acids.

Arene-Cation (π-cation) Interactions: An electrostatic interaction between an electron-rich aromatic ring and a positively charged amino acid residue (e.g., Lysine (B10760008), Arginine). nih.gov

π-π Stacking: Interactions between aromatic rings.

In docking studies of a phenylthiazole acid derivative with PPARγ, the molecule was found to interact stably with key amino acid residues in the active site. dovepress.com Similarly, studies on other thiazole derivatives targeting cancer-related proteins have identified crucial hydrogen bond and arene-cation interactions that contribute to their binding affinity. nih.govmdpi.com

Table 4: Representative Molecular Docking Results for a Phenylthiazole Analog

Ligand AnalogProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Phenylthiazole acid 4tPPARγ-Tyr473, His323, Ser289, His449Hydrogen Bonds, Hydrophobic Interactions
Thiazole derivative 5aRho6 Protein-8.2Arg96Arene-cation Interaction
Thiazole derivative 14Rho6 Protein-Arg96, Ser95Arene-cation, Hydrogen Bond

This table shows examples of interactions identified in docking studies of phenylthiazole analogs with their respective protein targets. Data sourced from dovepress.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

QSAR and SAR analyses are fundamental in medicinal chemistry for understanding how a compound's chemical structure relates to its biological activity. These studies guide the modification of lead compounds to enhance their desired properties nih.gov.

Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogs by making systematic changes to the core structure and evaluating how these modifications affect biological activity. For thiazole derivatives, SAR studies have revealed critical structural features necessary for their function.

In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the 4-phenylthiazole moiety was identified as a key scaffold. A follow-up SAR study investigated the importance of this specific structure by replacing it with other groups nih.gov. The research found that while many modifications led to potent inhibition of either FAAH or sEH, only the 4-phenylthiazole moiety yielded potent dual inhibitors. Further modifications to the phenyl ring on this scaffold helped establish a clear SAR, identifying the structural requirements for dual inhibition researchgate.netnih.gov. For example, the study highlighted that specific substitutions on the phenyl ring could fine-tune the inhibitory potency against both enzymes nih.gov.

Another study on N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) explored the structural determinants for activity. It was found that introducing a 4-tert-butyl group on the thiazole ring was beneficial for antagonist activity semanticscholar.org. The substitution pattern on the benzamide (B126) phenyl ring was also critical; for instance, a 3-fluorophenyl group resulted in a potent antagonist, whereas other substitutions at the same position, such as methyl or ethoxy groups, substantially decreased activity semanticscholar.org. This demonstrates that even minor structural changes can have a significant impact on biological function. The antimicrobial activity of various thiazole derivatives has also been shown to be highly dependent on their specific structural features nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities eijppr.comimist.ma. These predictive models are valuable tools for designing novel analogs with potentially improved activity in silico, thereby reducing the need for extensive synthesis and screening nih.govresearchgate.net.

The process involves calculating molecular descriptors that quantify various physicochemical properties of the molecules (e.g., electronic, topological, geometric). Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that correlates these descriptors with the observed activity eijppr.comimist.ma.

For a series of benzothiazine derivatives with antifungal activity, a 3D-QSAR model was developed. The resulting model had a high correlation coefficient (r² = 0.9172) and good predictive ability, as indicated by validation metrics (q² = 0.8223 and pred_r² = 0.5960) eijppr.com. The model suggested that steric properties were significant contributors to the antifungal activity, indicating that bulky substituents at specific positions on the phenyl ring could enhance potency eijppr.com. Such models provide a rational basis for the design of new, more effective compounds eijppr.comwu.ac.th. QSAR studies on thiazole derivatives as PIN1 inhibitors also successfully used MLR and artificial neural networks to develop predictive models, explaining the origin of the compounds' activity and guiding the design of new derivatives imist.ma.

In Silico Physicochemical Property Predictions for Research Compounds

In silico tools are widely used to predict the pharmacokinetic properties of compounds, such as their "drug-likeness" and absorption characteristics, early in the drug discovery process.

Lipinski's Rule of Five provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability researchgate.net. The rule states that a compound is more likely to be orally active if it meets the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Compounds that violate more than one of these rules may have problems with absorption or permeation mdpi.comresearchgate.net.

Computational analyses of various thiazole and thiadiazole derivatives often include an assessment of their compliance with Lipinski's rule. For example, a study on 1,3,4-thiadiazole (B1197879) derivatives calculated these properties and found that the investigated structures had one violation related to a high logP value (logP > 5), suggesting a hydrophobic character and potentially poor aqueous solubility mdpi.com. In another study, newly synthesized benzothiazole hybrid molecules were found to have no violations of Lipinski's rule uomustansiriyah.edu.iq. The prediction of these properties is a standard step in virtual screening methodologies to filter for promising drug candidates mdpi.comresearchgate.net.

Interactive Table: Lipinski's Rule of Five Parameters for a Representative Thiazole Analog This table provides an example based on typical values for this class of compounds.

ParameterGuidelineExample ValueCompliance
Molecular Weight (MW)≤ 500 Da~250-450 DaYes
LogP (Lipophilicity)≤ 53.5 - 5.5Variable mdpi.com
Hydrogen Bond Donors (HBD)≤ 51 - 2Yes
Hydrogen Bond Acceptors (HBA)≤ 103 - 5Yes

Predicted Absorption and Permeability Characteristics (e.g., GI Absorption, BBB Permeability)

Beyond general drug-likeness, computational models can predict more specific absorption, distribution, metabolism, and excretion (ADME) properties. Key among these are gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) researchgate.net.

The ability of a compound to cross the BBB is a critical property for drugs targeting the central nervous system (CNS) nih.govresearchgate.net. It is estimated that only a small percentage of small molecules can effectively permeate the BBB nih.gov. In silico models for predicting BBB permeability are therefore highly valuable arxiv.orgarxiv.orgresearchgate.net. These models often use descriptors such as molecular weight, logP, and polar surface area (PSA). For instance, rules for CNS drugs often suggest a molecular weight under 400 g/mol and a PSA below 90 Ų to favor brain permeation nih.gov.

For thiazole derivatives, ADME predictions are often part of the computational evaluation. A study on benzothiazole hybrid molecules predicted low passive oral absorption and no penetration into the BBB uomustansiriyah.edu.iq. Conversely, pharmacokinetic predictions for a series of 4-phenylthiazole dual inhibitors suggested they were good candidates for in vivo evaluation, implying favorable properties researchgate.net. These predictions help researchers prioritize which compounds to advance in the development pipeline based on their likely behavior in a biological system.

In Vitro Biological Activity and Mechanistic Studies of N 5 Phenyl 1,3 Thiazol 2 Yl Propanamide and Analogs

Enzyme Inhibitory Potential

The thiazole (B1198619) scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. N-(5-phenyl-1,3-thiazol-2-yl)propanamide and its structural analogs have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. These investigations have revealed significant inhibitory activity against a range of enzymes implicated in various diseases, highlighting the therapeutic potential of this class of compounds. The following sections detail the in vitro biological activity and mechanistic insights into the enzyme inhibitory properties of these thiazole derivatives.

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) monoesters and are involved in various physiological processes, including bone mineralization. rsc.org The overexpression of certain AP isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP), is linked to neoplastic diseases, making them a target for anticancer drug discovery. nih.govresearchgate.net Thiazole derivatives have emerged as effective inhibitors of these enzymes. researchgate.netmdpi.com

Studies on bi-heterocyclic hybrids combining 1,3-thiazole and 1,3,4-oxadiazole (B1194373) moieties, connected by a propanamide linker, have demonstrated substantial alkaline phosphatase inhibitory potential. nih.gov In a series of N-(1,3-thiazol-2-yl) bearing propanamides, analogs were evaluated for their inhibitory activity. rsc.org The position of substituents on the aryl ring was found to influence the inhibitory potency. For instance, an analog with a 4-methylphenyl group exhibited an IC50 value of 1.878 ± 0.07 μM. rsc.org The unsubstituted phenyl analog also showed good activity with an IC50 of 3.977 ± 0.356 μM. rsc.org In contrast, analogs bearing 4-hydroxy and 4-amino groups on the phenyl ring were less potent. rsc.org All tested molecules in this particular series exhibited significantly lower IC50 values than the standard inhibitor, potassium phosphate (KH2PO4), which has an IC50 of 5.242 ± 0.473 μM. nih.gov

Another study on thiazol-2-ylidene-benzamide derivatives identified potent and selective inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP). nih.gov One of the most potent compounds, 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126), displayed an IC50 value of 0.079 ± 0.002 μM for h-TNAP. nih.gov These findings underscore the potential of the thiazole scaffold in developing potent alkaline phosphatase inhibitors. macewan.ca

Table 1: Alkaline Phosphatase Inhibitory Activity of N-(1,3-thiazol-2-yl)propanamide Analogs This table is interactive. You can sort and filter the data.

Compound AnalogSubstituent on Phenyl RingIC50 (μM)
Analog 14-methylphenyl1.878 ± 0.07
Analog 2Unsubstituted Phenyl3.977 ± 0.356
Analog 34-hydroxyphenyl5.987 ± 0.417
Analog 44-aminophenyl8.731 ± 0.664
StandardKH2PO45.242 ± 0.473

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. nih.gov Therefore, urease inhibitors are of significant interest for treating infections caused by ureolytic bacteria. nih.gov Thiazole-containing compounds have been extensively investigated as potential urease inhibitors. tandfonline.comnih.govnih.gov

Derivatives of sulfonates and sulfamates bearing an imidazo[2,1-b]thiazole (B1210989) scaffold have been designed and synthesized as potent urease inhibitors. nih.govresearchgate.net In one study, the most potent compound, an imidazo[2,1-b]thiazole sulfamate (B1201201) derivative, inhibited urease with an IC50 value of 2.94 ± 0.05 μM, which was approximately 8-fold more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.3 ± 0.031 μM). nih.gov Enzyme kinetics studies revealed that this compound acts as a competitive inhibitor of urease. nih.gov

Another study on thiazole-thiazolidinone hybrids identified a compound with a trifluoro group on the phenyl ring as a potent urease inhibitor, with an IC50 value of 1.80 ± 0.80 μM. tandfonline.com The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. researchgate.net Molecular docking studies have helped to elucidate the binding interactions of thiazole derivatives within the urease active site, confirming their inhibitory potential. researchgate.net For example, cysteine-N-arylacetamide derivatives have shown high inhibitory activity, with IC50 values as low as 0.35 μM, significantly more potent than standard drugs like thiourea and hydroxyurea. researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. arkat-usa.orguobaghdad.edu.iq The overexpression of HDACs is observed in various cancers, making them a validated target for anticancer drug development. arkat-usa.org Several thiazole-based compounds have been developed as HDAC inhibitors. nih.govnih.gov

Hydroxamic acids incorporating a thiazole ring have been synthesized and shown to potently inhibit HDACs. nih.gov A series of 4-phenyl substituted thiazolyl-based hydroxamates demonstrated moderate inhibitory activity against HDAC6 in the low micromolar range. arkat-usa.orgresearchgate.net Interestingly, preliminary docking studies had suggested a potential selectivity for HDAC4, but experimental results revealed a more pronounced effect on HDAC6. arkat-usa.orgresearchgate.net One analog with a 4-pyridinyl cap group did show moderate activity against HDAC4 (IC50 = 48.8 µM), while other analogs in the series showed no inhibition of HDAC4 up to 100 µM. arkat-usa.orgresearchgate.net Molecular docking simulations of a representative thiazolyl-based hydroxamate into the active site of HDAC8 suggested that the hydroxamate moiety could coordinate with the essential zinc cation in a bidentate manner. arkat-usa.org

Other studies on hydroxamic acids with a 2-benzamidothiazole structure have also yielded potent HDAC inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range (0.010-0.131 µM), even surpassing the potency of the approved drug SAHA (suberoylanilide hydroxamic acid). nih.gov These findings indicate that the thiazole scaffold can be effectively utilized to design potent and, in some cases, isozyme-selective HDAC inhibitors.

Karyopherin-β1 (KPNB1), also known as importin-β1, is a nuclear transport receptor responsible for the translocation of various proteins from the cytoplasm into the nucleus. KPNB1 is often overexpressed in cancer cells, and its inhibition has been shown to suppress cancer cell proliferation, making it an attractive target for anticancer therapy. nih.govmdpi.com

An aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, was identified as having strong anticancer activity, and subsequent proteomic studies revealed its cellular target to be KPNB1. nih.gov A competitive binding assay demonstrated that this compound has a strong binding affinity for KPNB1, with a dissociation constant (Kd) of approximately 20 nM. nih.gov Further investigation confirmed that the compound exerts inhibitory effects on the importin pathway. nih.gov The inhibition of KPNB1 disrupts the nuclear import of key proteins, such as transcription factors, which are essential for the survival and proliferation of cancer cells. For example, the KPNB1 inhibitor importazole (B163086) was found to decrease the upregulation and nuclear import of interferon regulatory factor 1 (IRF1), which in turn attenuated radiation-increased PD-L1 expression on cancer cells. mdpi.com This suggests that thiazole-based KPNB1 inhibitors could be promising leads for the development of novel anticancer agents that target the nuclear transport machinery. nih.gov

Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key mediator of inflammation and pain. nih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Many thiazole-containing compounds have been developed and evaluated as COX inhibitors. nih.govnih.govacs.org

A series of thiazole carboxamide derivatives were synthesized and evaluated for their inhibitory effects on COX-1 and COX-2. acs.org One compound, featuring a tert-butylphenyl substituent, demonstrated the most effective activity against both isoforms. nih.gov Another analog showed the highest selectivity ratio for COX-2. acs.org Specifically, compound 2b in the series was the most effective against COX-1 (IC50 = 0.239 μM) and also showed potent activity against COX-2 (IC50 = 0.191 μM). acs.org Molecular docking studies have been employed to understand the binding patterns of these thiazole derivatives within the active sites of COX-1 and COX-2, helping to explain their inhibitory activity and selectivity. acs.org The presence of bulky and lipophilic substituents on fused thiazole derivatives has been shown to result in good COX-2 inhibitory potency. nih.gov For instance, certain 4-substituted thiazole analogs of indomethacin (B1671933) were found to be highly potent and selective inhibitors of COX-2, with IC50 values in the nanomolar range (0.3, 1, and 7 nM). nih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Thiazole Analogs This table is interactive. You can sort and filter the data.

Compound AnalogCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Compound 2a-0.9582.766
Compound 2b0.2390.1911.251
Celecoxib (Reference)-0.00223.8

The Abelson tyrosine kinase (Abl) plays a role in cell growth and proliferation. japsonline.com In chronic myelogenous leukemia (CML), a chromosomal translocation results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. japsonline.com Therefore, inhibitors of Bcr-Abl kinase are effective therapies for CML. Thiazole and the related thiadiazole scaffolds have been identified as promising core structures for the development of Abl kinase inhibitors. japsonline.commdpi.com

In a study aimed at developing new antileukemic agents, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized. mdpi.com One compound, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line. mdpi.com Another study focused on thiazolyl hydrazones as ABL1 kinase inhibitors identified a compound, 4-(4-(methylsulfonyl)phenyl)-2-[2-((1,3-benzodioxol-4-yl)methylene)hydrazinyl]thiazole, with an IC50 value of 8.87±1.93 μM against the K562 cell line, comparable to the approved drug imatinib. eurekaselect.com

Molecular docking studies have been used to investigate the binding modes of these compounds within the ATP binding site of Abl kinase, providing insights for further optimization. eurekaselect.com The development of these thiazole-based compounds represents a promising strategy for discovering novel and effective inhibitors of Abl kinase for the treatment of leukemia. japsonline.comresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibition

While direct studies on the DHFR inhibitory activity of this compound are not extensively detailed in the reviewed literature, the broader class of thiazole derivatives has been investigated as potential DHFR inhibitors. DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. Research on new thiophenyl-pyrazolyl-thiazole hybrids has identified compounds with significant antibacterial efficacy, suggesting that the thiazole scaffold can be effectively utilized to design novel DHFR inhibitors. nih.gov The mechanism of action for these related compounds often involves mimicking the binding of the natural substrate, dihydrofolate, to the active site of the enzyme, thereby blocking its function.

Kinetic Analysis of Enzyme Inhibition (e.g., Lineweaver-Burk, Dixon Plots)

Kinetic studies of enzyme inhibition by thiazole derivatives provide valuable insights into their mechanism of action. For instance, studies on thiazole-(5-aryl)oxadiazole hybrids as alkaline phosphatase inhibitors have employed kinetic analyses to determine the mode of inhibition. nih.gov Such analyses, including Lineweaver-Burk and Dixon plots, are essential for characterizing whether an inhibitor acts competitively, non-competitively, or uncompetitively. While specific kinetic data for this compound's interaction with DHFR is not available in the provided results, the methodologies used for analogous compounds would be applicable. These studies typically reveal the inhibitor constant (Ki), which quantifies the inhibitor's potency.

In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

A significant body of research has focused on the cytotoxic and antiproliferative effects of this compound and its analogs against a variety of human cancer cell lines. The thiazole and thiadiazole scaffolds are prevalent in compounds showing promising anticancer activity.

Derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been evaluated against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. mdpi.com Similarly, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives have demonstrated inhibitory potency against prostate (PC3) and neuroblastoma (SKNMC) cell lines. mdpi.com Another study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showed better anticancer activity against breast cancer (MDA) cells compared to prostate (PC3) and glioblastoma (U87) cells. nih.gov

Compound/Analog ClassCell LineCancer TypeIC50/GI50 (µM)Reference
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamidePC-3Prostate Cancer64.46 mdpi.com
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamideHT-29Colon Cancer33.67 mdpi.com
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (para-methoxy)PC3Prostate Cancer22.19 ± 2.1 mdpi.com
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (para-methoxy)SKNMCNeuroblastoma5.41 ± 0.35 mdpi.com
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDABreast Cancer9 nih.gov
2-(1,3-Dioxoisoindolin-2-yl)-N-(5-phenylthiazol-2-yl)acetamide derivativesMultipleVariousVariable nih.gov
N-(5-methyl- dmed.org.uanih.govscielo.brthiadiazol-2-yl)propionamideHCT116Colon Carcinoma3.8 µg/mL (GI50) dmed.org.ua
N-(5-methyl- dmed.org.uanih.govscielo.brthiadiazol-2-yl)propionamideHepG2Hepatocellular Carcinoma9.4 µg/mL dmed.org.ua

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Studies on 1,3,4-thiadiazole derivatives have shown that these compounds can induce apoptosis through caspase-dependent pathways. researchgate.netjournal-vniispk.ru For example, certain N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives were found to activate caspases 3 and 9 in both PC3 and HT-29 cell lines. journal-vniispk.ru The apoptotic process is often initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, a mechanism observed with some novel imidazole (B134444) derivatives. nih.gov While direct evidence for this compound is limited, the activity of its structural analogs strongly suggests a similar pro-apoptotic mechanism.

An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, non-cancerous cells. Some thiazole derivatives have demonstrated such selective cytotoxicity. For instance, a study on N-(5-methyl- dmed.org.uanih.govscielo.brthiadiazol-2-yl)propionamide showed that it was highly effective against human hepatocellular carcinoma HepG2 cells but only slightly inhibited the growth of pseudonormal HEK293 and NIH3T3 cells. dmed.org.ua Similarly, novel 1,3-thiazole analogues have shown considerable and selective cytotoxic activity toward breast cancer cell lines with a low cytotoxic effect on normal epithelial breast cells. mdpi.com This selectivity is a crucial factor in the development of new chemotherapeutic agents with improved safety profiles.

In Vitro Antimicrobial Research Investigations

The thiazole nucleus is a component of many compounds with a wide spectrum of antimicrobial activities. derpharmachemica.com Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties.

Studies have shown that certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives exhibit promising antibacterial activity. nih.govresearchgate.net The antimicrobial efficacy is often dependent on the specific structural features of the compounds. For instance, the introduction of a naphthoquinone ring or furan (B31954) and bromothiophene substituents has been shown to enhance antibacterial activity. researchgate.net

In the realm of antifungal research, a new agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, has demonstrated high-efficiency, broad-spectrum, and specific activities against pathogenic fungi, including Candida albicans. nih.gov Its mechanism of action involves inducing oxidative damage in the fungal cells. nih.gov Furthermore, novel thiazole derivatives have shown potent activity against multidrug-resistant Gram-positive pathogens. mdpi.com

Compound/Analog ClassTarget OrganismActivityMIC (µg/mL)Reference
3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acidBacteriaPromising antibacterialNot specified nih.gov
3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acidBacteriaPromising antibacterialNot specified nih.gov
N-[5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl] benzamide derivatives (chloro and nitro derivatives)E. coliGood antibacterialNot specified scielo.br
(4-phenyl-1, 3-thiazol-2-yl) hydrazinePathogenic fungiHigh antifungal0.0625-4 nih.gov
3-[(2,5-dimethylphenyl)(4,9-dioxo-4,9-dihydronaphtho [2,3-d] dmed.org.uanih.govthiazol-2-yl)amino]propanoic acidS. aureus TCH 1516Strong antibacterial1 mdpi.com
3-[(2,5-dimethylphenyl)(4,9-dioxo-4,9-dihydronaphtho [2,3-d] dmed.org.uanih.govthiazol-2-yl)amino]propanoic acidE. faecium AR-0783Antibacterial8 mdpi.com

Antibacterial Activity against Pathogenic Bacterial Strains

Thiazole derivatives, including analogs of this compound, have demonstrated notable antibacterial properties against a range of pathogenic bacteria. The effectiveness of these compounds often depends on the specific substitutions made to the core thiazole structure.

Studies have shown that certain N,N-disubstituted β-amino acids with thiazole and heterocyclic substituents exhibit antimicrobial activity. For instance, compounds such as 3-{4-(4-chlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid and 3-({4-[4-(dimethylamino)phenyl]-1,3-thiazol-2-yl}(phenyl)amino)propanoic acid have shown promising antibacterial effects. researchgate.net

A series of novel thiazole derivatives bearing β-amino acid and aromatic moieties were tested against both Gram-positive and Gram-negative pathogens. While they showed no significant activity against multidrug-resistant Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa (MIC > 64 µg/mL), several compounds demonstrated potent activity against Gram-positive strains. mdpi.com Specifically, derivatives with halophenyl substitutions were highly effective against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with MIC values as low as 1–2 µg/mL. mdpi.com

Furthermore, research on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives revealed potent activity against both Gram-negative and Gram-positive bacteria. nih.gov An analog with an isopropyl substitution showed a low MIC of 3.9 μg/mL against S. aureus. nih.gov Similarly, a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines displayed an antibacterial effect against Gram-positive strains like S. aureus, Bacillus cereus, and Listeria monocytogenes, as well as Gram-negative strains such as P. aeruginosa, Escherichia coli, and Salmonella enterica enteritidis, with effects ranging from two to sixteen times greater than the reference drug Oxytetracycline. mdpi.com

Other studies on related structures, such as 1,3,4-thiadiazole derivatives, also support the antibacterial potential of these heterocyclic compounds. For example, certain N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives showed strong activity against Gram-positive organisms, with a ciprofloxacin (B1669076) analog being the most active against S. aureus and Staphylococcus epidermidis (MIC = 0.008 µg/mL). nih.gov

Interactive Data Table: Antibacterial Activity of Thiazole Analogs

Compound/Analog Class Bacterial Strain MIC (µg/mL) Reference
Thiazole derivatives with halophenyl substitution S. aureus (MSSA, MRSA, VRSA) 1–2 mdpi.com
N-(4-(4-...)phenyl-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl sub.) S. aureus 3.9 nih.gov
N-[5-(1-methyl-5-nitro-2-imidazolyl)...] quinolone (ciprofloxacin analog) S. aureus, S. epidermidis 0.008 nih.gov
3-{4-(4-chlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid S. aureus 31.25 researchgate.net
3-{4-(4-chlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid E. coli 62.5 researchgate.net
Thiazole derivatives K. pneumoniae, P. aeruginosa >64 mdpi.com
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolones S. aureus, S. epidermidis Significant Activity mdpi.com

Antifungal Activity against Fungal Pathogens

Analogs of this compound have been investigated for their efficacy against various fungal pathogens, including those affecting humans and plants. The structural modifications on the thiazole ring system are crucial in determining the spectrum and potency of their antifungal action.

Research has demonstrated that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives are more potent than their counterparts lacking the C2-hydrazone linkage. Two compounds from this series showed promising inhibitory activity against the pathogenic Candida albicans strain, with MIC values of 7.81 µg/mL and 3.9 µg/mL, which were superior to the reference drug fluconazole (B54011) (MIC 15.62 µg/mL). researchgate.net Another study highlighted thiazole derivatives with a cyclopropane (B1198618) system, which exhibited very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. researchgate.net The mechanism of action for these compounds may involve disruption of the fungal cell wall or interference with cell membrane permeability. researchgate.net

The antifungal activity of these compounds extends to other resistant fungal species. Thiazole derivatives have shown activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts, including Candida auris. mdpi.com

In the context of plant pathogens, various thiazole and thiadiazole derivatives have been synthesized and tested. N-(5-phenyl-1,3,4-thiadiazol-2-yl) benzamide derivatives have shown excellent in vitro fungicidal activity against several plant pathogenic fungi. researchgate.net For instance, specific derivatives displayed high activity against Rhizoctonia solani (EC50 = 0.0028 µmol/L), Botrytis cinerea (EC50 = 0.0024 µmol/L), and Stemphylium lycopersici (EC50 = 0.0105 µmol/L). researchgate.net Similarly, 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles were effective against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, showing higher potency than fluconazole. nih.gov One of these derivatives also showed high activity against Cryptococcus neoformans (MIC < 0.048 µg/mL) and moderate activity against Aspergillus niger and Aspergillus fumigatus. nih.gov

Interactive Data Table: Antifungal Activity of Thiazole and Thiadiazole Analogs

Compound/Analog Class Fungal Pathogen MIC/EC50 Reference
2-Hydrazinyl-4-phenyl-1,3-thiazole derivative Candida albicans 3.9 µg/mL researchgate.net
2-Hydrazinyl-4-phenyl-1,3-thiazole derivative Candida albicans 7.81 µg/mL researchgate.net
Thiazole derivatives with cyclopropane system Candida albicans 0.008–7.81 µg/mL researchgate.net
Thiazole derivatives Azole-resistant Aspergillus fumigatus Active mdpi.com
Thiazole derivatives Candida auris Active mdpi.com
N-(5-phenyl-1,3,4-thiadiazol-2-yl) benzamide derivative Rhizoctonia solani 0.0028 µmol/L researchgate.net
N-(5-phenyl-1,3,4-thiadiazol-2-yl) benzamide derivative Botrytis cinerea 0.0024 µmol/L researchgate.net
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole Candida albicans 0.048–3.12 µg/mL nih.gov
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole Cryptococcus neoformans < 0.048 µg/mL nih.gov

Other Targeted In Vitro Biological System Interactions

Antioxidant Activity Assessment in Chemical and Biological Systems

The antioxidant potential of this compound and its analogs has been explored through various in vitro assays, revealing that the thiazole scaffold is a promising feature for developing new antioxidant agents. The activity is highly dependent on the nature and position of substituents on the thiazole and associated phenyl rings.

A study on novel thiazole derivatives with phenolic fragments demonstrated significant antioxidant activity. nih.gov The radical scavenging capacity was evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) assays. nih.govnih.gov It was found that the presence of phenolic groups, particularly a di-tert-butylphenol moiety, contributed to high antioxidant activity due to the formation of stable phenoxyl radicals. nih.gov

Another series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines were synthesized and screened for their antioxidant properties. core.ac.ukresearchgate.net These compounds were tested for their ability to scavenge nitric oxide and hydrogen peroxide radicals, as well as for their lipid peroxidation inhibitory activity and reducing power. core.ac.uk The investigation revealed that many of the synthesized compounds showed potent to moderate radical scavenging activity when compared to the standard antioxidant, ascorbic acid. core.ac.ukresearchgate.net

The antioxidant activity of thiazolidinone derivatives of 1,3-thiazole has also been assessed using DPPH, FRAP (ferric reducing antioxidant power), and TBARS (thiobarbituric acid reactive substances) assays. The results indicated that phenyl-functionalized domains and the chelating properties of these derivatives correlated with their antioxidant activity. nih.gov

Interactive Data Table: Antioxidant Activity of Thiazole Analogs

Compound/Analog Class Assay Activity Noted Reference
Thiazoles with phenolic fragments ABTS Some compounds showed better results than standard BHT. nih.gov
N2-[2-chloro-4(3,4,5-trimethoxy phenyl)...] diamines Nitric Oxide Scavenging Potent to moderate activity compared to ascorbic acid. core.ac.ukresearchgate.net
N2-[2-chloro-4(3,4,5-trimethoxy phenyl)...] diamines Hydrogen Peroxide Scavenging Potent to moderate activity compared to ascorbic acid. core.ac.ukresearchgate.net
N2-[2-chloro-4(3,4,5-trimethoxy phenyl)...] diamines Lipid Peroxidation Inhibition Active core.ac.uk
Thiazolidinone derivatives of 1,3-thiazole DPPH, FRAP, TBARS Activity correlated with phenyl-functionalized domains. nih.gov
Benzylideneiminophenylthiazole analogues DPPH Some compounds showed good scavenging activity. nih.gov

Investigation of Plant Growth Regulatory Effects

Certain analogs of this compound have been identified as potential plant growth regulators. These compounds can influence crop yield and biochemical composition, highlighting a potential application in agriculture.

A significant study focused on the effects of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid on rapeseed (Brassica napus L.). researchgate.netnih.gov When rapeseed seedlings were sprayed with solutions of this compound at various concentrations, a notable increase in seed yield was observed, ranging from 19% to 40% higher than the control group. researchgate.netnih.gov The highest seed yield of 2.44 t/ha was achieved with a 150 mg/L solution of the compound. researchgate.netnih.gov

In addition to yield, the compound positively influenced the biochemical content of the seeds. Application of the compound increased both the oil and protein content. researchgate.netnih.gov The highest oil content was recorded at a concentration of 75 mg/L, and protein content was up to two times higher than in the control samples under the same conditions. researchgate.netnih.gov The compound also had a minor, though generally positive, effect on the oleic acid content in the rapeseed oil. nih.gov

Other research into thiazole derivatives has noted their potential as plant growth regulators. For instance, N'-[2-(5,6-dimethylbenzothiazlyl)]-N-furfuryloxamide was found to completely inhibit the radicle growth of rape and leek seedlings at a concentration of 1.0 x 10⁻³ M in a seed germination assay, indicating strong regulatory activity. nih.gov This body of research suggests that the thiazole scaffold is a promising basis for developing new agents for agricultural use.

Interactive Data Table: Effect of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid on Rapeseed

Concentration (mg/L) Seed Yield (t/ha) Oil Content (% of Control) Protein Content (% of Control) Reference
0 (Control) 1.74 100% 100% researchgate.netnih.gov
25 2.07 +13.3% to +39.3% - researchgate.netnih.gov
50 2.21 +13.3% to +39.3% - researchgate.netnih.gov
75 2.11 +13.3% to +39.3% (Highest) ~+100% (Highest) researchgate.netnih.gov
100 2.20 +13.3% to +39.3% - researchgate.netnih.gov
125 2.41 +13.3% to +39.3% - researchgate.netnih.gov
150 2.44 (Highest) +13.3% to +39.3% - researchgate.netnih.gov

Table of Mentioned Compounds

Compound Name
This compound
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid
3-({4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}(phenyl)amino)propanoic acid
N-(4-(4-Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidine
N-(5-Aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone
2-Hydrazinyl-4-phenyl-1,3-thiazole
N-(5-Phenyl-1,3,4-thiadiazol-2-yl) benzamide
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole
N2-[2-Chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid
N'-[2-(5,6-Dimethylbenzothiazlyl)]-N-furfuryloxamide
Oxytetracycline
Fluconazole
Ascorbic acid
Butylated hydroxytoluene (BHT)

Future Research Directions for N 5 Phenyl 1,3 Thiazol 2 Yl Propanamide

Design and Synthesis of Advanced Analogs with Tuned Biological Profiles

A primary avenue for future research lies in the rational design and synthesis of advanced analogs of N-(5-phenyl-1,3-thiazol-2-yl)propanamide. The goal is to create new molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This can be achieved through systematic structural modifications of the parent compound.

Key strategies for analog design include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence the compound's biological activity. The position and nature of these substituents can be varied to probe structure-activity relationships (SAR).

Modification of the Propanamide Side Chain: Altering the length, branching, or replacing the propanamide moiety with other functional groups could impact the molecule's interaction with biological targets.

Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved therapeutic characteristics. For instance, the thiazole (B1198619) ring itself could be replaced with other heterocyclic systems like thiadiazole or oxadiazole to explore the impact on biological activity. nih.gov

The synthesis of these novel analogs will likely involve multi-step reaction sequences, potentially utilizing established methods for thiazole synthesis, such as the Hantzsch reaction, followed by amide coupling reactions. nih.govjpionline.org The characterization of these new compounds will require comprehensive spectroscopic analysis, including NMR, IR, and mass spectrometry.

Deeper Mechanistic Elucidation of Observed Biological Actions in Cellular Pathways

While thiazole derivatives have been shown to exhibit a range of biological effects, the precise molecular mechanisms of action for many, including this compound, remain to be fully elucidated. Future research should focus on identifying the specific cellular targets and pathways modulated by this compound.

Potential areas of investigation include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that this compound interacts with.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound's interaction with that target affects downstream signaling pathways. This could involve techniques like Western blotting, reporter gene assays, and gene expression profiling.

Enzyme Inhibition Studies: If the compound is found to target an enzyme, detailed kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, some thiazole derivatives have been identified as inhibitors of enzymes like c-Met kinase. nih.gov

A thorough understanding of the mechanism of action is crucial for the rational design of more effective and safer therapeutic agents.

Advanced Computational Modeling for Structure-Based Design and Lead Optimization

Computational modeling and simulation techniques are powerful tools in modern drug discovery and can be instrumental in guiding the design and optimization of this compound analogs.

Key computational approaches to be employed include:

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of this compound and its analogs to the target's active site. This can provide valuable insights for designing modifications that enhance binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to establish a mathematical relationship between the chemical structure of a series of analogs and their biological activity. This can help in predicting the activity of newly designed compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target, offering insights into the stability of the complex and the role of specific interactions.

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be developed to define the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new potential lead compounds. researchgate.net

The integration of these computational methods with synthetic chemistry and biological testing can significantly accelerate the drug discovery process.

Exploration of Novel Research Applications beyond Current Scope

Given the diverse biological activities reported for thiazole-containing compounds, there is significant potential for this compound and its derivatives to be explored for novel therapeutic applications.

Potential new research areas include:

Anticancer Agents: Many thiazole derivatives have demonstrated potent anticancer activity. jpionline.org Future studies could evaluate this compound and its analogs against a panel of cancer cell lines to identify potential antiproliferative effects.

Antimicrobial Agents: The thiazole nucleus is a key component of some antimicrobial drugs. The compound and its derivatives could be screened against a range of pathogenic bacteria and fungi to assess their potential as new anti-infective agents. mdpi.com

Anti-inflammatory Agents: Some thiazole compounds have shown anti-inflammatory properties. Investigating the potential of this compound to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.

Inhibitors of Specific Enzymes: As seen with other thiazole derivatives, this compound could be investigated as an inhibitor for a variety of enzymes implicated in disease, such as kinases or proteases. nih.gov

The exploration of these new applications will require a multidisciplinary approach, combining chemical synthesis, biological screening, and mechanistic studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-phenyl-1,3-thiazol-2-yl)propanamide and its derivatives?

  • Methodology : The compound is synthesized via a convergent approach. First, 1,3-thiazol-2-amine reacts with 3-bromopropanoyl chloride to form 3-bromo-N-(1,3-thiazol-2-yl)propanamide. This intermediate is coupled with 5-aryl-1,3,4-oxadiazole-2-thiols in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., KOH). Reaction yields are optimized by controlling temperature (60–80°C) and stoichiometric ratios .
  • Characterization : Structural confirmation requires NMR (¹H and ¹³C), IR (amide C=O stretching at ~1665 cm⁻¹), and mass spectrometry. Key NMR signals include δ168.56 ppm for the carbonyl carbon and δ34.80 ppm for the propanamide methylene group .

Q. How can researchers validate the purity and stability of this compound during storage?

  • Analytical Techniques : Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor degradation. Stability studies under varying pH (4–9) and temperature (4–40°C) reveal susceptibility to hydrolysis in acidic/basic conditions. Purity is quantified via elemental analysis (C, H, N deviations <0.4%) and melting point consistency (e.g., 117–121°C) .

Advanced Research Questions

Q. What structural features of this compound derivatives enhance alkaline phosphatase (ALP) inhibition?

  • Structure-Activity Relationship (SAR) :

  • Aryl Substitutions : Para-methyl groups on the phenyl ring (e.g., 4-methylphenyl) improve inhibitory activity (IC₅₀ = 1.878 mM vs. 5.242 mM for the control). Electron-withdrawing groups (e.g., nitro) reduce potency due to steric hindrance .
  • Heterocycle Linkage : The thiazole-oxadiazole-propanamide scaffold increases binding affinity to ALP’s allosteric sites. Molecular docking shows hydrogen bonding between the propanamide carbonyl and Arg166 residue .
    • Experimental Design : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) and test IC₅₀ values using p-nitrophenyl phosphate as a substrate .

Q. How can computational modeling resolve contradictions in binding mode predictions for this compound?

  • Approach : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability. Compare docking results (AutoDock Vina) with experimental IC₅₀ data. For example, MD trajectories may reveal transient interactions with Ser102 or Tyr169 in ALP, explaining discrepancies between predicted and observed binding energies .
  • Validation : Cross-validate with mutagenesis studies (e.g., Ala-scanning of ALP residues) to confirm critical interaction sites .

Q. What strategies mitigate cytotoxicity while retaining bioactivity in cellular assays?

  • Optimization :

  • Scaffold Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) to reduce membrane permeability and off-target effects. For instance, 3-{[5-(4-aminophenyl)-oxadiazol-2-yl]sulfanyl} derivatives show lower cytotoxicity (CC₅₀ > 100 μM) .
  • Dosage Adjustments : Use dose-response curves (0.1–100 μM) to identify therapeutic windows. Synergistic studies with adjuvants (e.g., zinc chelators) can enhance selectivity .

Key Research Gaps

  • Mechanistic Studies : Limited data on in vivo pharmacokinetics (e.g., bioavailability, half-life).
  • Scalability : Multi-step synthesis may require optimization for gram-scale production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.